molecular formula C21H25ClN4O4 B2380624 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1185244-47-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B2380624
CAS RN: 1185244-47-6
M. Wt: 432.91
InChI Key: DQIVPSYLZFZIMF-ZFXMFRGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

K. Shibuya et al. (2018) discuss the discovery of a clinical candidate related to the chemical . The compound, an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), shows potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anti-Malarial Agents

W. Cunico et al. (2009) studied derivatives with anti-malarial activity. These derivatives include structural elements similar to the queried compound, indicating potential applications in anti-malarial therapies (Cunico et al., 2009).

Luminescent Properties

Jiaan Gan et al. (2003) explored the luminescent properties of piperazine-substituted naphthalimide model compounds. These properties are relevant to the queried compound, suggesting potential applications in fluorescence and photonics (Gan et al., 2003).

Antidepressant Research

S. Pérez-Silanes et al. (2001) focused on derivatives for potential antidepressant use. They found that certain piperazine-1-yl propane derivatives led to promising results, highlighting the therapeutic potential of related compounds (Pérez-Silanes et al., 2001).

Structural Elucidation in Pharmacology

S. Naveen et al. (2018) conducted structural elucidation of a compound similar to the queried molecule. Understanding the structural aspects can aid in designing more effective pharmaceuticals (Naveen et al., 2018).

Organotin(IV) Derivatives in Cancer Research

F. Shaheen et al. (2018) studied organotin(IV) derivatives, including compounds with structural similarities, for their antibacterial, antifungal, and cytotoxic activities. This research suggests potential applications in cancer treatment (Shaheen et al., 2018).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4.ClH/c1-2-13-27-20-7-6-19(22-23-20)24-9-11-25(12-10-24)21(26)8-4-16-3-5-17-18(14-16)29-15-28-17;/h3-8,14H,2,9-13,15H2,1H3;1H/b8-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIVPSYLZFZIMF-ZFXMFRGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

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